molecular formula C7H14ClN B8667105 1-(2-Chloroethyl)-3,3-dimethylazetidine CAS No. 51940-95-5

1-(2-Chloroethyl)-3,3-dimethylazetidine

Cat. No.: B8667105
CAS No.: 51940-95-5
M. Wt: 147.64 g/mol
InChI Key: NFSREDOTXAOCDJ-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3,3-dimethylazetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with two methyl groups at the 3-position and a 2-chloroethyl group at the 1-position. It is primarily utilized in synthetic organic chemistry, particularly in the development of neuroleptic agents, as demonstrated in its reaction with imidazolidinones to form pharmacologically active derivatives . The compound’s synthesis involves nucleophilic substitution reactions under anhydrous conditions, typically employing sodium hydride in dimethylformamide (DMF) .

Properties

CAS No.

51940-95-5

Molecular Formula

C7H14ClN

Molecular Weight

147.64 g/mol

IUPAC Name

1-(2-chloroethyl)-3,3-dimethylazetidine

InChI

InChI=1S/C7H14ClN/c1-7(2)5-9(6-7)4-3-8/h3-6H2,1-2H3

InChI Key

NFSREDOTXAOCDJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)CCCl)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Chloroethyl-Heterocycle Motifs
Compound Core Structure Key Substituents Key Applications/Reactivity
1-(2-Chloroethyl)-3,3-dimethylazetidine Azetidine (4-membered) 3,3-dimethyl; 1-(2-chloroethyl) Neuroleptic drug synthesis via alkylation
1-(2-Chloroethyl)pyrrolidine-2,5-dione Pyrrolidine (5-membered) 2,5-dione; 1-(2-chloroethyl) C–H bond functionalization directing groups
1-(2-Chloroethyl)piperidine Piperidine (6-membered) 1-(2-chloroethyl) Alkylating agents in drug design
1-(2-Chloroethyl)-3-methylpiperidine Piperidine (6-membered) 3-methyl; 1-(2-chloroethyl) Structural analog with increased lipophilicity

Key Observations :

  • Ring Size and Strain: The smaller azetidine ring (vs.
  • Substituent Effects : The 3,3-dimethyl groups in the azetidine derivative increase steric hindrance and lipophilicity compared to unsubstituted analogs, influencing solubility and bioavailability .
Chloroethyl Nitrosoureas (Chemotherapeutic Agents)
Compound Core Structure Key Features Biological Activity
This compound Azetidine Alkylating group Neuroleptic precursor
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) Nitrosourea Dual chloroethyl groups; nitrosourea DNA crosslinking; antileukemia activity
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea Nitrosourea Cyclohexyl group Cytotoxicity via alkylation and carbamoylation

Key Observations :

  • Mechanism of Action : Nitrosoureas like BCNU decompose to release chloroethyl isocyanate, which inhibits DNA repair and enhances cytotoxicity . In contrast, this compound lacks nitrosourea functionality, focusing its activity on direct alkylation in drug synthesis.
  • Therapeutic Index: Nitrosoureas require optimal octanol/water distribution coefficients for efficacy, whereas the azetidine derivative’s lipophilicity is tailored for neuroleptic drug delivery .
Azetidine Derivatives with Varied Substituents
Compound Substituents Physicochemical Properties Applications
This compound 3,3-dimethyl; 1-(2-chloroethyl) High lipophilicity (logP ~2.5*) Alkylating agent in neuroleptics
3,3-Dimethylazetidine hydrochloride 3,3-dimethyl; HCl salt Polar; water-soluble Intermediate in organic synthesis
1-(Diphenylmethyl)-3-methoxyazetidine Diphenylmethyl; 3-methoxy High molecular weight (253.34 g/mol) Potential CNS-targeting ligands

Key Observations :

  • Lipophilicity : The chloroethyl group in this compound enhances membrane permeability compared to polar derivatives like 3,3-dimethylazetidine hydrochloride.
  • Functional Group Diversity : Methoxy or diphenylmethyl substituents shift applications from alkylation chemistry to receptor-targeting drug design .

Data Tables

Table 1: Physicochemical Properties
Compound Molecular Weight (g/mol) logP* Water Solubility
This compound 162.67 ~2.5 Low
1-(2-Chloroethyl)piperidine 163.67 ~2.1 Moderate
3,3-Dimethylazetidine hydrochloride 137.62 ~0.8 High

*Estimated using fragment-based methods.

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